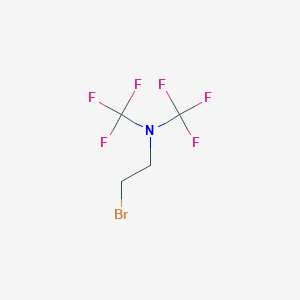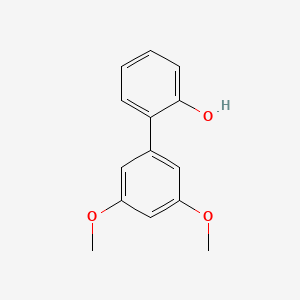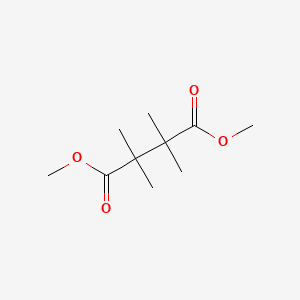
Dimethyl tetramethylsuccinate
Overview
Description
Dimethyl tetramethylsuccinate is a chemical compound with the molecular formula C10H18O4 . It has an average mass of 202.247 Da and a monoisotopic mass of 202.120514 Da . It is also known by other names such as 1,4-DIMETHYL 2,2,3,3-TETRAMETHYLBUTANEDIOATE and Butanedioic acid, 2,2,3,3-tetramethyl-, dimethyl ester .
Scientific Research Applications
Immunomodulating and Neuroprotective Properties
- Dimethyl Fumarate in Multiple Sclerosis (MS): Dimethyl fumarate exhibits immunomodulating and neuroprotective properties, contributing to its efficacy in treating relapsing forms of MS, including relapsing-remitting MS (RRMS). Clinical trials (DEFINE and CONFIRM) have shown its effectiveness in reducing clinical relapse, MRI measures of disease activity, and in some cases, disability progression in RRMS patients (Deeks, 2016).
Chemical Transformations and Derivatives
- Thermal Transformations of Derivatives: Dimethyl tetramethylsuccinate derivatives can undergo thermal rearrangement, leading to the creation of other chemical compounds. These transformations have implications in various chemical and pharmacological applications (Chukanov et al., 2008).
Biosynthetic Activity
- Insulinotropic Potential: Various esters of succinic acid, including dimethyl tetramethylsuccinate, are investigated for their insulinotropic potential. They have been studied for their ability to stimulate insulin secretion, which is relevant in the treatment of non-insulin-dependent diabetes mellitus (Ladrière et al., 1998).
Pharmacokinetics and Bioavailability
- Drug Formulation and Effectiveness: Studies on dimethyl fumarate, a derivative of dimethyl tetramethylsuccinate, focus on its pharmacokinetics and bioavailability. This research is crucial for understanding how the drug is absorbed and utilized in the body, impacting its therapeutic efficacy (Lategan et al., 2021).
Microbial Community Analysis
- Preservative for Microbial Ecology: Dimethyl sulfoxide (DMSO), a related compound, has been evaluated as a preservative for microbial communities in ecological research. This application is significant for accurately representing microbial communities in various studies (Lee et al., 2018).
Safety And Hazards
The safety data sheet for a related compound, Dimethyl succinate, indicates that it is a combustible liquid. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
properties
IUPAC Name |
dimethyl 2,2,3,3-tetramethylbutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(2,7(11)13-5)10(3,4)8(12)14-6/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAVQGUNDSXRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456180 | |
| Record name | Butanedioic acid, tetramethyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl tetramethylsuccinate | |
CAS RN |
17072-58-1 | |
| Record name | 1,4-Dimethyl 2,2,3,3-tetramethylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17072-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl tetramethylsuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017072581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, tetramethyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL TETRAMETHYLSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G000AAF3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



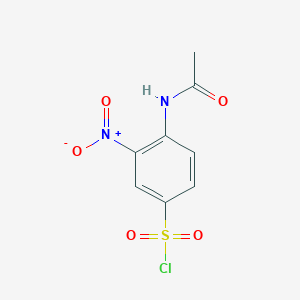
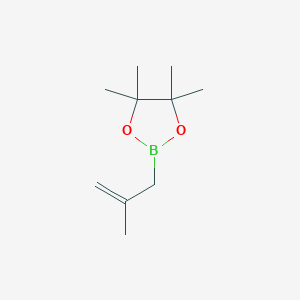
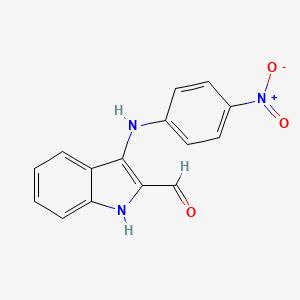
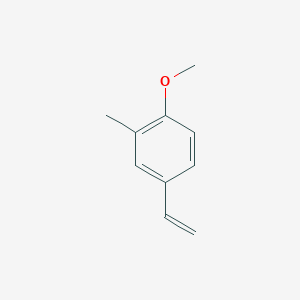

![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3048408.png)

![3,4'-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B3048411.png)


